Product packaging for Deuterium iodide(Cat. No.:CAS No. 14104-45-1)

Deuterium iodide

Cat. No.: B075951
CAS No.: 14104-45-1
M. Wt: 127.9123 g/mol
InChI Key: XMBWDFGMSWQBCA-DYCDLGHISA-N
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Description

Deuterium iodide (DI) is a fundamental reagent in advanced physical chemistry and molecular physics research, prized for its utility in probing photodissociation dynamics and producing highly nuclear-spin-polarized deuterium atoms. Key Research Applications and Value: Photodissociation Dynamics: DI serves as a model system for studying photon catalysis and laser control of chemical reactions. Research demonstrates that non-resonant, strong laser fields can catalyze its dissociation via dynamic Stark shifting of molecular potential energy surfaces, altering branching ratios without being consumed . Source of Nuclear-Spin-Polarized Deuterium: UV photodissociation of DI at 270 nm is a novel method for generating a high-density source of highly nuclear-spin-polarized deuterium atoms . This process produces ~100% electronically polarized deuterium at the moment of dissociation, which converts to ~60% nuclear polarization. These sources enable investigation into polarized nuclear fusion (e.g., D-T, D- 3 He) with potential production rates and densities orders of magnitude higher than conventional methods . Isotope Effect Studies: As a deuterated compound, DI is invaluable for studying kinetic isotope effects (KIE). The stronger cleavage bonds formed by deuterium, compared to protium in hydrogen iodide (HI), directly influence reaction rates and pathways, providing insights into reaction mechanisms . Handling & Quality: Our product is supplied as a high-purity gas to ensure experimental consistency and reliability. This compound is for research use only in a laboratory setting. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all local safety regulations for handling compressed and toxic gases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula DI<br>HI B075951 Deuterium iodide CAS No. 14104-45-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2H)iodane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/HI/h1H/i/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMBWDFGMSWQBCA-DYCDLGHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

HI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101316582
Record name Hydriodic acid-d
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Molecular Weight

128.9186 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14104-45-1
Record name Hydriodic acid-d
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14104-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Hydriodic acid-d
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Record name [2H]hydrogen iodide
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Chemical Properties and Synthesis of Deuterium Iodide

Key Chemical Properties of Deuterium (B1214612) Iodide

Deuterium iodide shares many chemical properties with its protium (B1232500) counterpart, hydrogen iodide. It is a diatomic molecule and a strong acid when dissolved in water. ontosight.ai However, the difference in isotopic mass leads to variations in its physical properties.

PropertyValue
Molecular Formula DI or ²HI
Molecular Weight 128.92 g/mol sigmaaldrich.comisotope.com
Boiling Point -35.1 °C sigmaaldrich.com
Appearance Colorless gas wikipedia.org

This table presents key chemical properties of this compound.

Iodination Reactions of Deuterated Methanol (B129727) and Analogous Alcohols

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. A common laboratory preparation involves the reaction of deuterium oxide (heavy water, D₂O) with a mixture of iodine and red phosphorus. This method is analogous to the synthesis of hydrogen iodide from water, iodine, and red phosphorus.

Another approach involves the direct combination of deuterium gas (D₂) with iodine (I₂) at elevated temperatures. easychem.org Additionally, this compound can be prepared by the reaction of lithium deuteride (B1239839) (LiD) with iodine.

Advanced Spectroscopic and Structural Elucidation of Deuterium Iodide and Its Interactions

Vibrational and Rotational Spectroscopy of Deuterium (B1214612) Iodide

The substitution of hydrogen with its heavier isotope, deuterium, in hydrogen iodide (HI) to form deuterium iodide (DI) results in a molecule with a greater mass and, consequently, distinct vibrational and rotational spectra. ontosight.ai Spectroscopic techniques that probe these energy levels, such as infrared and Raman spectroscopy, are invaluable for elucidating the molecular structure, dynamics, and intermolecular interactions of this compound. ontosight.ai

Infrared Spectroscopic Analyses for Molecular Dynamics

Infrared (IR) spectroscopy is a primary tool for investigating the quantized vibrational and rotational energy levels of this compound. The absorption of infrared radiation excites the molecule from a lower to a higher vibration-rotation state. Analysis of the resulting IR spectrum provides deep insights into the molecule's dynamic behavior. nih.gov

Modern research often pairs experimental IR spectroscopy with computational methods, such as Born-Oppenheimer molecular dynamics (BOMD) simulations, to thoroughly analyze the spectra. nih.gov These simulations can model the individual motions of the atoms and their contributions to the IR spectrum, allowing for a detailed characterization of single bands and a quantitative agreement with experimental data. nih.gov Through this combined approach, a comprehensive understanding of how the this compound molecule vibrates and rotates, and the nature of the coupling between these motions, can be achieved.

The isotopic substitution itself is a powerful analytical tool. The shift in vibrational frequencies upon moving from HI to DI is a direct consequence of the increased reduced mass. This predictable change, known as the kinetic isotope effect, can be harnessed to study reaction mechanisms where the breaking or forming of the H-I (or D-I) bond is a critical step. ontosight.aiaip.org Furthermore, advanced computational techniques like Car-Parrinello molecular dynamics can be used to simulate and understand properties such as vibrational spectral diffusion in condensed phases. researchgate.net

Raman Spectroscopic Investigations of Molecular Interactions

Raman spectroscopy serves as a powerful complement to IR spectroscopy for studying this compound. While both probe molecular vibrations, the selection rules are different, often providing a more complete vibrational picture when used together. Raman spectroscopy is particularly adept at investigating how DI interacts with its environment. berkeley.edursc.org

When this compound molecules interact with other species or are adsorbed onto a surface, their vibrational frequencies can be perturbed. These perturbations manifest as shifts in the positions of the bands in the Raman spectrum, offering direct evidence of intermolecular forces. berkeley.edu For instance, studies on deuterium gas (D₂) adsorbed within metal-organic frameworks (MOFs) have shown that attractive physisorption forces cause a down-shift in the D-D vibrational frequency, with the magnitude of the shift indicating the strength of the interaction. berkeley.edu A similar principle applies to DI, where changes in its Raman spectrum upon interaction with solvents, surfaces, or other molecules can be used to characterize the nature and strength of those interactions.

The combination of Raman spectroscopy with deuterium labeling is a potent method for probing molecular interactions in complex systems. researchgate.net Studies using heavy water (D₂O) have demonstrated the ability to track deuterium incorporation and hydrogen-deuterium exchange, providing fundamental insights into molecular interactions in biological systems like DNA. researchgate.netnih.gov This approach allows researchers to identify the specific sites of interaction and elucidate the underlying mechanisms. nih.gov

Analysis of Fundamental and Overtone Vibration-Rotation Bands and Molecular Constants

The vibration-rotation spectrum of this compound is composed of a series of bands, each corresponding to a specific vibrational transition. The most intense of these is the fundamental band, which arises from the transition from the ground vibrational state (v=0) to the first excited state (v=1). libretexts.org Transitions from the ground state to higher vibrational states (v=2, 3, ...) are known as overtones and are progressively weaker. libretexts.org

High-resolution spectroscopic analysis of these fundamental and overtone bands allows for the precise determination of key molecular constants that characterize the molecule's structure and potential energy surface. royalsocietypublishing.org Microwave spectroscopy, which probes purely rotational transitions, is particularly suited for obtaining highly accurate rotational constants. Measurements of the J=0 to J=1 transition for this compound (²H¹²⁷I) in its ground vibrational state have been recorded, as detailed in the table below. mdpi.com

Microwave Transitions of this compound (v=0)

Transition (J' ← J'') Frequency (MHz)
F'=2.5 ← F''=1.5 194,776.40
F'=3.5 ← F''=2.5 195,159.68
F'=1.5 ← F''=0.5 195,323.02

Data sourced from a medium-resolution microwave spectrum analysis. mdpi.com The hyperfine structure arises from the nuclear quadrupole moments of deuterium (I=1) and iodine-127 (I=5/2).

From the analysis of such spectral data, precise molecular constants for this compound can be derived. These constants provide fundamental information about the molecule, such as its bond length and the electrical environment of the nuclei. mdpi.com Comparing these experimental values with those of hydrogen iodide and with theoretical calculations provides a stringent test of molecular theory. royalsocietypublishing.org

Molecular Constants of this compound (v=0)

Constant Symbol Value
Rotational Constant B₀ 97,534.1 MHz
Nuclear Quadrupole Coupling Constant eQq(I) -1822.6 MHz
Internuclear Distance r₀ 1.61662 Å

Constants derived from the analysis of the J=0→1 transition. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique employed in the study of deuterium-containing compounds. The magnetic properties of the deuterium nucleus provide a unique window into molecular structure, dynamics, and environment.

Deuterium NMR (²H NMR) Applications and Sensitivities

Deuterium NMR focuses on the deuterium nucleus (²H or D), which has a nuclear spin quantum number of I=1. ontosight.aiwikipedia.org This distinguishes it from the proton (¹H), which has a spin of I=1/2. The spin of 1 means the deuterium nucleus possesses a nuclear electric quadrupole moment, which strongly influences its NMR behavior, particularly in anisotropic environments like solids or liquid crystals. wikipedia.org

²H NMR has a variety of applications:

Verification of Deuteration: It is commonly used to confirm the successful incorporation of deuterium into a molecule, as a strong signal will appear in the ²H NMR spectrum while the corresponding signal disappears from the ¹H spectrum. wikipedia.orgmagritek.com

Solid-State Dynamics: In solid-state NMR, the spectral lineshape is highly sensitive to the orientation of the C-D bond relative to the external magnetic field. wikipedia.org This makes ²H NMR an excellent tool for studying molecular orientation and dynamics in partially ordered systems such as polymers and lipid membranes. wikipedia.orgnih.govacs.org

Molecular Interactions: The technique can be used to probe the binding of ions to surfaces, such as iodide binding to lipid membranes, by observing the influence on the NMR signals of deuterated lipids. nih.gov

A significant challenge in ²H NMR is its inherent low sensitivity. This stems from two factors: deuterium's low gyromagnetic ratio and its very low natural isotopic abundance of approximately 0.015-0.016%. wikipedia.orgmagritek.com Consequently, samples often need to be isotopically enriched with deuterium to obtain a sufficiently strong signal in a reasonable time. wikipedia.org However, the sensitivity of modern high-field and even benchtop NMR spectrometers has advanced to the point where deuterium spectra can be acquired on natural abundance samples, making the technique more accessible. magritek.comworldscientific.com

Natural Abundance Deuterium (NAD) NMR Spectroscopy for Chemical Analysis

Natural Abundance Deuterium (NAD) NMR spectroscopy is the application of ²H NMR to samples without isotopic enrichment, measuring the signal from deuterium present at its natural concentration of about 0.011% to 0.015%. magritek.comworldscientific.com Despite the sensitivity challenges, instrumental and methodological developments have made NAD-NMR a viable and powerful analytical method. researchgate.net

The primary application of NAD-NMR is the investigation of site-specific natural isotopic fractionation. The (²H/¹H) isotope ratios at specific positions within a molecule are not uniform and carry information about the molecule's history. NAD-NMR is the method of choice for measuring these site-specific ratios. tandfonline.com

Key applications include:

Authenticity and Origin Determination: The SNIF-NMR™ (Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance) method is a well-known application used to determine the botanical or geographical origin of food products and to combat counterfeiting. tandfonline.com

Biosynthetic Pathway Elucidation: Analyzing the non-statistical distribution of deuterium within natural products provides insights into the enzymatic mechanisms and metabolic pathways involved in their synthesis. tandfonline.com

Stereochemical Analysis: When conducted in chiral oriented media, such as polypeptide chiral liquid crystals, NAD-NMR can be used for enantiomeric analysis and other stereochemical investigations. worldscientific.comacs.org This provides an original and effective method for determining the enantiomeric composition of chiral molecules. acs.org

NAD NMR in Isotropic, Achiral, and Chiral Liquid Crystal Phases

Natural Abundance Deuterium (NAD) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating molecular structure, orientation, and dynamics. researchgate.netresearchgate.net Unlike proton NMR, NAD NMR spectra are not complicated by homonuclear couplings, providing clearer insights into molecular behavior. researchgate.net Although deuterium has a low natural abundance (approximately 0.015%), advancements in high-field spectrometers and cryogenic probes have made NAD NMR feasible for a wide range of samples, including those in isotropic liquids, liquid crystals, and solid phases. researchgate.netresearchgate.netwikipedia.org

In isotropic phases, molecules tumble rapidly and randomly, averaging out most anisotropic interactions. However, in anisotropic environments like liquid crystals, molecules exhibit a degree of orientational order. researchgate.net Liquid crystals can be achiral or chiral. mdpi.com In achiral liquid crystalline phases, such as the nematic and smectic A phases, the long axes of the constituent molecules align on average along a common direction known as the director. mdpi.com When a deuterated solute like this compound is dissolved in such a medium, the interaction between the nuclear quadrupole moment of the deuterium nucleus and the average electric field gradient at the nucleus results in a splitting of the NMR signal, known as quadrupolar splitting. researchgate.netwikipedia.org The magnitude of this splitting provides information about the alignment of the C-D bond relative to the director. wikipedia.org

Chiral liquid crystals (CLCs) provide a stereospecific environment that can differentiate between enantiomers or enantiotopic sites within a prochiral molecule. researchgate.netrsc.org This discriminatory capability makes NAD NMR in CLCs a valuable tool for stereochemical studies. researchgate.net The differential ordering of enantiomers in a chiral solvent leads to distinct sets of quadrupolar splittings, allowing for their direct visualization and quantification. rsc.org The study of molecules in these ordered phases provides detailed information on molecular conformation and dynamics. mdpi.com For instance, in the smectic A phase of a chiral liquid crystal, molecules are arranged in layers with their long axes, on average, parallel to the layer normal, and NMR studies can reveal details about this arrangement. mdpi.com

NAD NMR for Stereochemical Studies and Enantiomeric Analysis

NAD NMR spectroscopy in chiral liquid crystal solvents has emerged as a potent method for stereochemical analysis and the determination of enantiomeric excess. researchgate.netrsc.org The underlying principle is the differential interaction of enantiomers with the chiral environment, leading to a diastereomeric relationship between the solute-solvent complexes. This results in distinct NMR signals for each enantiomer, allowing for their direct observation and quantification. rsc.org

This technique has been successfully applied to determine the enantiomeric composition of various chiral compounds. researchgate.net The ability of chiral liquid crystals to act as ordering matrices and create an anisotropic environment is key. rsc.org For a chiral solute dissolved in a chiral liquid crystal, the two enantiomers will experience different average orientations, resulting in separate and measurable quadrupolar splittings in the NAD NMR spectrum. The relative intensities of these signals directly correspond to the enantiomeric ratio.

The development of NAD 2D NMR spectroscopy in polypeptide liquid crystals has further expanded the utility of this method, enabling the empirical determination of the absolute configuration of small chiral molecules. rsc.org This approach is particularly valuable for analyzing chiral building blocks used in the synthesis of natural products and bioactive compounds. researchgate.net While traditional methods for enantiomeric analysis often require derivatization or the use of chiral shift reagents, NAD NMR in chiral liquid crystals offers a direct and often more accurate alternative. However, the low natural abundance of deuterium can be a limiting factor, sometimes necessitating the use of deuterium-enriched samples to obtain a sufficient signal-to-noise ratio. wikipedia.org

Applications in Isotopic Fractionation Studies

Deuterium's unique properties make it a valuable tool in studying isotopic fractionation, the partitioning of isotopes between different substances or phases. musechem.com Isotope effects, which are central to these studies, arise from the mass difference between hydrogen and deuterium, leading to differences in vibrational frequencies and zero-point energies of bonds. aip.orgaip.org These differences can influence reaction rates (kinetic isotope effect) and equilibrium positions (thermodynamic isotope effect). scispace.comresearchgate.net

NAD NMR is a sensitive probe for site-specific isotope ratios within a molecule, providing insights into the mechanisms of isotopic fractionation. researchgate.net For example, analyzing the deuterium distribution in organic molecules can reveal information about their synthetic or biosynthetic pathways.

In the context of physical properties, the substitution of hydrogen with deuterium in hydrogen iodide (HI) to form this compound (DI) leads to observable differences. For instance, the vapor pressure of DI is slightly greater than that of HI at a given temperature. aip.org This phenomenon can be attributed to the lower zero-point energy of the D-I bond compared to the H-I bond, which affects the intermolecular forces and, consequently, the volatility. aip.org Studies comparing the physical properties of HI and DI provide fundamental data on isotope effects that are crucial for understanding and modeling isotopic fractionation processes. aip.org

Photodissociation Product Analysis and Dynamics

Velocity Mapping Slice-Imaging of Deuterium and Iodine Photodissociation Products

The photodissociation of this compound (DI) has been extensively studied to understand the fundamental dynamics of chemical bond breaking. A powerful experimental technique employed in these studies is velocity mapping slice-imaging. researchgate.netarxiv.orgaps.orgnih.gov This method allows for the measurement of the three-dimensional velocity distribution of the recoiling photofragments, in this case, the deuterium (D) and iodine (I) atoms, following the absorption of a photon.

When DI is photodissociated, for example at a wavelength of 270 nm, it primarily excites to the A¹Π₁ state, which then dissociates adiabatically. researchgate.netarxiv.org The resulting D and I atoms fly apart, and their velocities are determined by the excess energy of the photolysis process. The velocity mapping slice-imaging technique uses electrostatic lenses to project the expanding sphere of photofragments onto a position-sensitive detector. By "slicing" the ion cloud, a high-resolution, two-dimensional projection of the velocity distribution is obtained. researchgate.net

From these images, the speed and angular distribution of the fragments can be determined. The dissociation of DI produces two main channels corresponding to the formation of iodine atoms in different electronic states: the ground state I(²P₃/₂) and the spin-orbit excited state I*(²P₁/₂). stanford.edursc.org These channels are often referred to as the "fast" and "slow" channels, respectively, due to the different kinetic energies imparted to the deuterium atoms. stanford.edu Analysis of the velocity distributions provides the branching ratio between these two channels and offers deep insight into the potential energy surfaces governing the dissociation. researchgate.netaps.orgnih.govstanford.edu

Polarization-Sensitive Ionization Schemes for Product Angular Momentum Characterization

Beyond the velocity of the photofragments, their angular momentum (both orbital and spin) provides a more detailed picture of the dissociation dynamics. ru.nlrsc.org Polarization-sensitive ionization schemes are used to characterize the angular momentum polarization of the photofragments from DI dissociation. researchgate.netarxiv.org This involves using polarized laser light to selectively ionize fragments based on the orientation of their angular momentum vectors. aip.orgaip.org

In the photodissociation of DI at 270 nm, the angular momentum polarization of the iodine products is studied using such schemes. researchgate.netarxiv.org By analyzing how the ion signal changes as the polarization of the ionization laser is varied relative to the photolysis laser polarization, one can determine the alignment and orientation of the fragment's angular momentum. aip.org

These studies have shown that the photodissociation of DI can produce highly spin-polarized deuterium atoms. researchgate.netarxiv.orgaps.orgnih.gov The process initially yields nearly 100% electronically polarized deuterium atoms at the moment of dissociation. researchgate.netarxiv.orgaps.orgnih.gov This electronic polarization is then transferred to the nucleus via the hyperfine interaction, resulting in significant nuclear spin polarization after a short time (~1.6 ns). researchgate.netarxiv.orgaps.orgnih.gov The ability to create highly spin-polarized deuterium has potential applications in fields such as nuclear fusion research. researchgate.netaps.orgnih.govaps.orgaps.org The detailed characterization of vector correlations—the relative directions of the transition dipole moment, fragment velocity, and angular momentum—provides critical tests for theoretical models of photodissociation dynamics. ru.nlpnas.org

Absorption Spectroscopic Comparisons with Hydrogen Iodide

The absorption spectra of hydrogen iodide (HI) and this compound (DI) in the ultraviolet region show distinct differences that are a direct consequence of the isotopic substitution. aip.orgaip.org The absorption in this region corresponds to the excitation of the molecule from its ground electronic state (¹Σ⁺) to a repulsive excited electronic state, leading to dissociation. aip.org

A key observation is that the continuous absorption spectrum of HI is shifted to longer wavelengths (lower frequencies) compared to that of DI. aip.orgaip.org This shift can be explained by the difference in the zero-point vibrational energies of the two molecules in their ground electronic states. aip.org Due to its heavier mass, the deuterium atom in DI has a lower zero-point energy than the hydrogen atom in HI. The difference in zero-point energies for HI and DI is approximately 330 cm⁻¹. aip.org Consequently, more energy is required to excite DI to the same point on the repulsive excited state potential energy curve, resulting in an absorption maximum at a higher frequency (shorter wavelength). aip.org

Furthermore, the shape of the absorption curve is influenced by the vibrational wavefunctions of the ground state. The wavefunction for HI has a larger amplitude at greater internuclear separations (r) compared to the wavefunction for DI. aip.org Since the electronic transition occurs to a steeply repulsive upper state, this difference in ground-state probability distribution contributes to the absorption of HI extending to lower frequencies than that of DI. aip.org At any given frequency in the overlapping region of their spectra, the molar absorption coefficient for HI is consistently higher than that for DI. aip.org These spectroscopic comparisons provide clear experimental validation of the theoretical principles of molecular spectroscopy and isotope effects. aip.orgaip.org

Interactive Data Table: Absorption Coefficient (α) of HI vs. DI

This table, derived from historical data, illustrates the difference in the molar absorption coefficients for Hydrogen Iodide (HI) and this compound (DI) at various frequencies. Note that at any given frequency, the absorption coefficient for HI is higher than for DI. aip.org

Frequency (cm⁻¹)α (HI)α (DI)
350003318
360006240
3700010275
38000150120
39000200170
40000245215
41000280255
42000305285
43000320305
44000325315
45000320315
46000305305
47000280285
48000250260
49000215225
50000180190

Elucidation of Reaction Mechanisms and Kinetics Through Deuterium Iodide Investigations

Kinetic Isotope Effect (KIE) Studies with Deuterium (B1214612) Iodide (DI)

The study of kinetic isotope effects using deuterium iodide is a cornerstone of mechanistic chemistry. The replacement of a hydrogen atom with a deuterium atom can lead to significant and measurable changes in reaction rates, offering a window into the bonding changes that occur during the rate-determining step of a reaction.

Kinetic isotope effects are broadly classified into two categories: primary and secondary.

Primary Kinetic Isotope Effects (PKIEs) are observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. libretexts.org The rate change is typically significant because it directly relates to the vibrational frequency of the bond being cleaved. libretexts.org Since the C-D bond has a lower zero-point energy than a C-H bond, more energy is required to break it, resulting in a slower reaction rate for the deuterated compound. libretexts.org This leads to a "normal" KIE, where the ratio of rate constants kH/kD is greater than 1. For C-H bond cleavage, kH/kD values are typically in the range of 6–10 at room temperature. wikipedia.org

Secondary Kinetic Isotope Effects (SKIEs) occur when the bond to the isotopically labeled atom is not broken or formed during the reaction. wikipedia.org These effects are generally much smaller than PKIEs, with kH/kD values often close to unity. wikipedia.org They arise from changes in the vibrational environment of the isotope between the reactant and the transition state. SKIEs are further classified by the position of the isotope relative to the reaction center (e.g., α, β). For instance, α-secondary KIEs in gas-phase SN2 reactions often result in "inverse" effects (kH/kD < 1). researchgate.net

In gas-phase reactions, these effects can be studied with high precision. For example, the reaction of the ethynyl (B1212043) radical (C₂H) with D₂ shows a significant primary KIE, with kH₂/kD₂ measured at 2.48 at room temperature. rsc.org Conversely, gas-phase nucleophilic substitution (SN2) reactions, such as Cl⁻ + CH₃Br and its deuterated analog, exhibit substantial inverse secondary KIEs (kH/kD = 0.77), indicating a tightening of C-H bending vibrations in the transition state. researchgate.net

The magnitude of the kinetic isotope effect is notably dependent on temperature. Generally, the KIE decreases as the temperature increases. rsc.org This relationship can be understood through the Arrhenius equation, which relates the rate constant to the activation energy and temperature. The difference in activation energies for the protiated and deuterated reactions (Ea,D - Ea,H) is primarily due to the difference in their zero-point energies.

Theoretical models predict that the temperature dependence of KIEs arises from the interplay between vibrational and rotational contributions. mdpi.com The vibrational contribution is highly sensitive to temperature, whereas the rotational part is largely independent of it. mdpi.com For reactions with significant energy barriers, quantum-mechanical tunneling can also contribute to the KIE, and this contribution is more pronounced at lower temperatures. mdpi.comnih.gov

A clear example is seen in the hydrogen-iodine reaction system. scispace.comaip.org The KIE for the reaction of atomic iodine with molecular hydrogen (I + H₂) versus its deuterated counterpart (I + D₂) is described by the equation: log(Hk₃/Dk₃) = 0.124 + 1020 / 4.575T. scispace.comaip.org This equation explicitly shows that the KIE decreases as the temperature (T) increases. At very low temperatures, studies of enzyme systems have revealed complex, piecewise patterns in the temperature dependence of KIEs, reflecting different protein configurations and reaction pathways. nih.gov

By comparing the rates of the deuterium system with the previously studied hydrogen system, researchers have quantified the kinetic isotope effects for key elementary reactions. scispace.comaip.org

Key Elementary Reactions in the D₂-I₂ System:

D₂ + I₂ → 2DI (Rate constant: Dk₁)

2DI → D₂ + I₂

I + D₂ → DI + D (Rate constant: Dk₃)

D + DI → D₂ + I

D + I₂ → DI + I

I + DI → I₂ + D

The temperature-dependent expressions for the KIEs (kH/kD) were determined as follows:

For the bimolecular reaction: log(Hk₁/Dk₁) = 0.225 + 150 / 4.575T scispace.comaip.org

For the atomic reaction: log(Hk₃/Dk₃) = 0.124 + 1020 / 4.575T scispace.comaip.org

These results were analyzed using absolute rate theory, which allowed for the examination of factors like quantum tunneling and the vibrational frequencies of the transition state complex. scispace.comaip.org

Temperature (K)Rate Constant for H₂ + I₂ (Hk₁) (mole/cc)⁻¹ sec⁻¹Rate Constant for D₂ + I₂ (Dk₁) (mole/cc)⁻¹ sec⁻¹Rate Constant for I + H₂ (Hk₃) (mole/cc)⁻¹ sec⁻¹Rate Constant for I + D₂ (Dk₃) (mole/cc)⁻¹ sec⁻¹
6331.3180.14339221.6
6676.600.7961,670104
71046.656.557,320553
738136.220.818,1801,570
800(1245)230111,00012,800
Data sourced from studies on the deuterium kinetic isotope effect in the hydrogen-iodine reaction. aip.org

Secondary α-deuterium isotope effects are powerful diagnostic tools for distinguishing between SN1 and SN2 reaction mechanisms. wikipedia.orgcore.ac.uk

SN2 Reactions: In a typical SN2 reaction involving methyl iodide (CH₃I), a nucleophile attacks the carbon atom from the side opposite to the leaving group (iodide). This leads to a transition state where the carbon is sp²-hybridized. In gas-phase SN2 reactions, this often results in a stiffening of the out-of-plane C-H bending vibrations, leading to a small, inverse isotope effect (kH/kD < 1). researchgate.netcore.ac.uk For example, the reaction of Br⁻ with CH₃I in the gas phase yields a kH/kD of 0.76. researchgate.net In solution, the effects can be normal. The iodide-131 exchange with methyl-d₃ iodide in methanol (B129727) and water at 20°C showed normal isotope effects, with kH/kD values of 1.05 and 1.10, respectively. cdnsciencepub.com

Solvolysis (SN1-type) Reactions: In SN1 reactions, the rate-determining step is the formation of a carbocation intermediate. The hybridization of the α-carbon changes from sp³ in the reactant to sp² in the carbocation. This change typically leads to a weakening of the C-H bending force constants, resulting in a normal isotope effect where kH/kD > 1. core.ac.uk

The table below summarizes some observed α-deuterium KIEs for reactions involving methyl iodide.

ReactionSolventMechanism TypekH/kD
Br⁻ + CH₃I → CH₃Br + I⁻GasSN20.76 (±0.01)
Cl⁻ + CH₃I → CH₃Cl + I⁻GasSN20.84 (±0.01)
I⁻ + CH₃I → CH₃I + I⁻MethanolSN21.05 (±0.01)
I⁻ + CH₃I → CH₃I + I⁻WaterSN21.10 (±0.04)
Pyridine + CH₃I → C₅H₅NCH₃⁺ + I⁻BenzeneSN20.963 (±0.003)
LiH + CH₃I → CH₄ + LiIEtherSN20.89 (±0.02)
NaBH(OAc)₃ + CH₃I → CH₄ + ...DiglymeSN21.01 (±0.02)
Li(n-Bu)₂Cu + CH₃I → C₅H₁₂ + ...EtherET/Radical1.20 (±0.02)
Data compiled from various studies on gas-phase and solution-phase reactions of methyl iodide. researchgate.netcdnsciencepub.comcdnsciencepub.comacs.org

Deuterium Kinetic Isotope Effects in the Hydrogen-Iodine Reaction System

Thermal and Photolytic Decomposition Pathways of this compound

The stability of this compound under thermal and photolytic conditions is a fundamental aspect of its chemistry. Studies on its decomposition provide essential kinetic and thermodynamic data.

The thermal decomposition of this compound in the gas phase (2DI ⇌ D₂ + I₂) has been studied experimentally at high temperatures (660 to 719°K). aip.org The reaction is a reversible equilibrium process. Researchers have calculated the partition functions for DI at temperatures ranging from 300 to 1500°K to determine its thermodynamic properties. aip.org

From these partition functions and experimental data, the equilibrium constant for the decomposition reaction (DI ⇌ ½D₂ + ½I₂) was calculated. aip.org These calculations also yield crucial thermodynamic quantities such as the standard enthalpy of reaction (ΔH⁰), the change in heat capacity (ΔCp), and the standard entropy change (ΔS⁰). aip.org The rate of decomposition was measured, providing the necessary data to determine the reaction's activation energy and pre-exponential factor, although specific values from the provided search results are limited. aip.orgresearchgate.net The presence of deuterium or hydrogen in the reaction zone has been noted to decrease the onset temperatures for the decomposition of related compounds. researchgate.net

Photolysis Mechanisms and Hot Atom Processes

The photolysis of this compound, the process of breaking the D-I bond using light, provides a clean source of "hot" deuterium atoms with significant translational energy. oup.com When this compound is photolyzed at a wavelength of 2288 Å, the resulting deuterium atoms possess an excess translational energy of approximately 2.3 eV, assuming the iodine atom is formed in its ground state. oup.com This energy is reduced to 1.4 eV if the iodine atom is in its first excited state. oup.com

These energetic or "hot" deuterium atoms can initiate reactions that would not occur with thermalized (low-energy) atoms. umich.edu Studies involving the photolysis of DI in the presence of hydrocarbons like ethylene (B1197577) and propylene (B89431) have been particularly insightful. oup.com In these systems, a significant amount of HD (hydrogen deuteride) is formed, which is attributed to reactions involving hot deuterium atoms. oup.com

Research has shown that with ethylene, the primary reaction of a hot deuterium atom is a substitution-type reaction, where it replaces a hydrogen atom in the ethylene molecule. oup.com This is not a direct substitution but rather a two-step process involving the addition of the deuterium atom to the ethylene molecule to form an excited ethyl radical, which then rapidly decomposes. oup.com In contrast, with propylene, the abstraction of a hydrogen atom by the hot deuterium atom to form HD is a significant process. oup.com These findings highlight how hot atom chemistry, initiated by the photolysis of this compound, can be used to investigate the specific pathways of gas-phase reactions. oup.comumich.edu

Photon Catalysis in this compound Photodissociation

Recent investigations have explored the concept of "photon catalysis," where nonresonant photons, which are not absorbed by the reacting molecule, can influence the outcome of a chemical reaction. rsc.orgstanford.edu This phenomenon is driven by the interaction of the strong electric field from a pulsed laser with the polarizability of the molecule. rsc.orgresearchgate.net this compound has been a key model system for demonstrating and understanding photon catalysis. rsc.orgstanford.edudartmouth.eduunlv.edu

In these experiments, the photodissociation of this compound is carried out in the presence of a strong, nonresonant near-infrared laser field. rsc.orgstanford.edu The photodissociation of DI yields two possible outcomes for the iodine atom product: the ground state I(²P₃/₂) or the electronically excited state I(²P₁/₂). The ratio of these two products is known as the branching ratio.

The primary mechanism behind photon catalysis in the photodissociation of this compound is the dynamic Stark shifting of its potential energy surfaces. rsc.orgstanford.eduresearchgate.net The intense, nonresonant electric field alters the energy levels of the molecule, effectively reshaping the potential energy landscapes that govern the dissociation process. nih.govresearchgate.net This "light-shifting" of the potential curves can energetically favor one dissociation pathway over another. stanford.edu

Theoretical calculations have been performed to predict how this dynamic Stark shifting will affect the dissociation of DI. stanford.edu These calculations, which estimate the Stark shifts based on the excited state polarizabilities, support the experimental observations. stanford.eduresearchgate.net The negligible impact of laser-induced molecular alignment under the experimental conditions further confirms that the observed changes are primarily due to the dynamic Stark effect. stanford.edu

Changes in the measured speeds of the resulting deuterium atoms under field-free versus strong-field conditions provide direct evidence of substantial differences in the dissociation dynamics. rsc.orgstanford.eduresearchgate.net This control over reaction pathways through photon catalysis, as demonstrated with this compound, opens up new possibilities for manipulating chemical reactions. rsc.orgstanford.edustanford.edu

Table 1: Effect of Nonresonant Infrared Field on this compound Photodissociation This table is interactive. Click on the headers to sort the data.

Experimental Observation Underlying Mechanism Significance
Change in D + I(²P₃/₂) vs. D + I(²P₁/₂) branching ratio rsc.orgstanford.eduresearchgate.net Dynamic Stark shifting of potential energy surfaces rsc.orgstanford.edu Demonstrates control over reaction product outcomes
Altered D-atom speed distributions rsc.orgstanford.edu Modified dissociation dynamics due to reshaped potential surfaces rsc.orgstanford.edu Confirms a change in the fundamental reaction pathway
Wavelength-dependent changes in branching ratios rsc.orgstanford.eduresearchgate.net The effect of the nonresonant field is sensitive to the initial excited state Allows for tunable control over the reaction
Dynamic Stark Shifting of Molecular Potential Energy Surfaces

Deuterium Tracer Studies in Complex Chemical Systems

The isotopic difference between deuterium and hydrogen makes deuterium an excellent tracer for elucidating the mechanisms of complex chemical reactions. cdnsciencepub.comresearchgate.netmcmaster.ca By strategically placing deuterium atoms in a reactant molecule, chemists can follow their fate throughout a reaction, providing definitive evidence for or against proposed mechanistic pathways.

Deuterium tracer studies have been instrumental in understanding the mechanisms of elimination reactions, such as the 1,3-elimination. cdnsciencepub.comresearchgate.netcdnsciencepub.com For instance, in the reaction of 3-phenylpropyltrimethylammonium (B1216647) iodide with potassium amide in liquid ammonia (B1221849), both 1,3-elimination (forming phenylcyclopropane) and 1,2-elimination products are observed. cdnsciencepub.comresearchgate.net

By using a starting material specifically deuterated at the C-3 position (3,3-dideutero-3-phenylpropyltrimethylammonium iodide), researchers could determine the fate of these deuterium atoms in the phenylcyclopropane product. cdnsciencepub.com The results established that intermediates such as carbenes or ylides are not involved in the 1,3-elimination process. cdnsciencepub.comresearchgate.netcdnsciencepub.com These studies, combined with kinetic isotope effect measurements, provided strong evidence for an E1cb (Elimination, Unimolecular, conjugate Base) mechanism. cdnsciencepub.comresearchgate.net

A key feature of the E1cb mechanism is the formation of a carbanion intermediate. Deuterium tracer studies can provide direct evidence for the presence of such intermediates through isotopic exchange. cdnsciencepub.comresearchgate.net In the study of the 1,3-elimination of 3-phenylpropyltrimethylammonium iodide, when the deuterated salt was reacted in ordinary liquid ammonia, isotopic exchange at the C-3 position was observed in the unreacted starting material. cdnsciencepub.comresearchgate.netcdnsciencepub.com This indicates that the intermediate carbanion can be protonated by the solvent to return to the starting material, a hallmark of a reversible carbanion formation step. cdnsciencepub.com

Conversely, when the non-deuterated salt was reacted in deuterated ammonia (ammonia-d₃), no deuterium was incorporated into the starting material, further supporting the proposed mechanism. cdnsciencepub.comresearchgate.net These isotopic exchange experiments are a powerful tool for detecting transient intermediates like carbanions, which are often difficult to observe directly. cdnsciencepub.comannualreviews.orgacs.orgnih.gov

Table 2: Deuterium Tracer and Isotope Effect Findings in the 1,3-Elimination of 3-Phenylpropyltrimethylammonium Iodide cdnsciencepub.comresearchgate.net This table is interactive. Click on the headers to sort the data.

Finding Mechanistic Implication
No carbene or ylide intermediates formed Excludes alternative 1,3-elimination pathways
Isotopic exchange at C-3 in deuterated salt/normal ammonia Supports the formation of a reversible carbanion intermediate
No isotopic exchange in normal salt/deuterated ammonia Consistent with the proposed E1cb mechanism
Large hydrogen isotope effect (kH/kD > 20) for 1,3-elimination Indicates C-H bond breaking is involved in the rate-determining step
Nitrogen isotope effect (k¹⁴/k¹⁵ = 1.022) for 1,3-elimination Suggests C-N bond cleavage is also part of the rate-determining step

Tracing Material Transformation and Reaction Paths

Deuterated compounds, for which this compound can be a key synthetic precursor, are powerful tools for investigating the intricacies of chemical reactions. chinesechemsoc.org The substitution of hydrogen with deuterium creates a "heavy" label that can be tracked throughout a reaction sequence without significantly altering the chemical properties of the molecule. This isotopic labeling is instrumental in studying reaction mechanisms, tracing material transformation, and analyzing reaction pathways. bloomtechz.com

By incorporating deuterium into a reactant, scientists can follow the atom's trajectory to determine which bonds are broken and formed, and which positions on a molecule are involved in the reaction. Deuterium labelling experiments are a common strategy to validate or disprove a proposed reaction mechanism. researchgate.net For instance, the use of deuterated reagents helps in understanding kinetic isotope effects, where the difference in reaction rates between the deuterated and non-deuterated compounds provides insight into the rate-determining step of a reaction. acs.org While direct studies might employ various deuterated molecules, the fundamental principle of using the isotope to trace transformations is a cornerstone of mechanistic chemistry. chinesechemsoc.orgbloomtechz.com

Bimolecular Reaction Kinetics with this compound

The study of bimolecular reactions involving this compound provides critical data on the fundamental interactions and energy requirements of chemical transformations. These investigations often focus on determining rate constants and the influence of temperature on reaction speeds.

The kinetics of the reaction between ground state atomic nitrogen (N(²⁴S₃/₂)) and this compound (DI) have been quantified using techniques such as pulse radiolysis-resonance absorption. osti.govoup.com This method allows for the measurement of bimolecular rate constants and their dependence on temperature. osti.govmolaid.com The temperature-dependent rate constant for the reaction is described by the Arrhenius expression:

k(N + DI) = (1.0 ± 0.4) x 10⁵ exp[-(1460 ± 130)/T] m³ mol⁻¹ s⁻¹. osti.govoup.com

For comparison, the corresponding reaction with hydrogen iodide (HI) was also measured and is expressed as:

k(N + HI) = (3.6 ± 0.6) x 10⁵ exp[-(1530 ± 50)/T] m³ mol⁻¹ s⁻¹. osti.gov

A significant finding from these studies is that the experimentally determined pre-exponential factors for both the DI and HI reactions are considerably smaller than those calculated semi-empirically. osti.govoup.com This discrepancy suggests that the reactions proceed via a non-adiabatic pathway. oup.com

Interactive Data Table: Arrhenius Parameters for the Reaction of Atomic Nitrogen with Hydrogen Iodide and this compound osti.gov

ReactantPre-exponential Factor (A) (m³ mol⁻¹ s⁻¹)Activation Energy (Ea) (K)
This compound (DI)(1.0 ± 0.4) x 10⁵1460 ± 130
Hydrogen Iodide (HI)(3.6 ± 0.6) x 10⁵1530 ± 50

Computational and Theoretical Chemistry Approaches to Deuterium Iodide Systems

Quantum Mechanical and Classical Trajectory Simulations of Reaction Dynamics

Computational simulations, employing both quantum mechanical and classical trajectory methods, have become indispensable tools for unraveling the intricate details of reaction dynamics involving deuterium (B1214612) iodide (DI). These simulations provide a molecular-level understanding of how chemical reactions proceed, offering insights that are often inaccessible through experimental means alone.

Exploration and Characterization of Potential Energy Surfaces (PES)

The potential energy surface (PES) is a fundamental concept in chemical dynamics, representing the potential energy of a system of atoms as a function of their spatial coordinates. annualreviews.org For reactions involving deuterium iodide, the PES dictates the pathways that the reactants can take to become products. Computational chemists utilize various ab initio quantum chemistry methods to calculate the energies of different atomic arrangements, thereby mapping out the PES. annualreviews.org

These surfaces can be complex, featuring energy minima corresponding to stable molecules (reactants and products), saddle points representing transition states, and reaction paths connecting them. annualreviews.org For instance, in the photodissociation of this compound, theoretical calculations help to characterize the excited state potential energy surfaces that govern the breaking of the D-I bond. rsc.orgstanford.edu The shape of these repulsive surfaces determines the energy and angular distribution of the resulting deuterium and iodine atoms. rsc.orgstanford.edu Similarly, for bimolecular reactions like those involving this compound, the PES reveals the energy barriers that must be overcome for the reaction to occur. annualreviews.org

Evaluation of Quantum Tunneling Contributions in Reaction Pathways

Quantum tunneling is a phenomenon where a particle can pass through a potential energy barrier even if it does not have enough energy to overcome it classically. uibk.ac.ateurekalert.org This effect is particularly significant for light particles like deuterium atoms. u-szeged.hu Computational studies have been instrumental in evaluating the contribution of tunneling in reactions involving this compound.

For example, in the reaction of fluoride (B91410) ions with methyl iodide, where deuterium can be substituted for hydrogen, classical simulations match experimental results well for the deuterated species. u-szeged.hu However, for the hydrogenated counterpart, classical models fail to reproduce the observed dynamics, suggesting the importance of quantum tunneling in the reaction involving the lighter isotope. u-szeged.hu Theoretical models that incorporate tunneling, such as those based on fitting potential energy surfaces to Eckart potentials, have been used to quantify its effect on reaction rates. aip.orgdntb.gov.ua In some cases, like the reaction of deuterium with iodine, tunneling was found to be negligible based on calculated Sato energy surfaces. aip.orgdntb.gov.ua The study of Criegee intermediates has also highlighted the significance of tunneling, where deuteration leads to a significant kinetic isotope effect due to the reduced probability of D-atom versus H-atom transfer. pnas.org

Analysis of Dynamic Isotope Effects in Reaction Product Scattering

The substitution of hydrogen with deuterium can lead to dynamic isotope effects, which manifest as differences in the angular distribution of the reaction products. u-szeged.hu Classical and quantum trajectory simulations are crucial for analyzing these effects.

In the nucleophilic substitution reaction between fluoride ions and methyl iodide, experiments and simulations have shown a significant difference in the scattering of products when using deuterated methyl iodide (CD3I) compared to its hydrogenated counterpart (CH3I). researchgate.net Specifically, the products from the reaction with CH3I show more forward scattering. researchgate.net While quasiclassical trajectory simulations can explain the results for the deuterated reactants, they fail for the hydrogenated ones. researchgate.net This discrepancy is explained by quantum scattering calculations, which reveal an increased reaction probability at large total angular momentum for the lighter isotope, a feature not captured by classical approaches. researchgate.net This highlights a dynamic isotope effect where the mass of the isotope influences not just the reaction rate (a kinetic isotope effect) but also the directional scattering of the products. u-szeged.hu

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure and reaction mechanisms of chemical systems, including those involving this compound. DFT calculations offer a balance between accuracy and computational cost, making them suitable for studying complex reactions.

DFT Applications in Radical Alkylation Reactions

DFT calculations have provided significant insights into the mechanisms of radical alkylation reactions. nih.gov For instance, in the synthesis of deuterated N-heterocycles using dn-alkyl phosphonium (B103445) iodide salts as radical alkylating reagents, DFT was used to elucidate the reaction mechanism. chinesechemsoc.org These calculations helped to understand the formation of a photoactive complex and the subsequent radical cascade reactions. chinesechemsoc.org DFT has also been employed to study the competition between oxidative addition and radical pathways in Ni-catalyzed C-H functionalization reactions, revealing that radical mechanisms are favored for certain substrates. nih.gov Furthermore, mechanistic investigations of vinylations using hypervalent iodine reagents have utilized DFT calculations, in conjunction with experimental techniques like deuterium labeling, to rationalize the observed stereochemical outcomes.

Computational Support for Photodissociation Mechanisms

DFT and other quantum mechanical calculations provide crucial support for understanding the mechanisms of photodissociation. In the case of this compound, theoretical calculations have been used to model the photodissociation dynamics and the effect of external fields. rsc.orgrsc.org For example, in studies of "photon catalysis," where a non-resonant laser field influences the reaction outcome, theoretical calculations confirmed that the observed changes in the branching ratio of dissociation products are due to the dynamic Stark shifting of potential energy surfaces, rather than alignment of the molecules by the electric field. rsc.orgstanford.edursc.org These time-dependent wave packet formalism calculations complement experimental results by providing a detailed picture of how the laser field interacts with the molecule to alter its dissociation pathways. rsc.org DFT has also been used to investigate the photochemical properties and reaction mechanisms of other iodo-compounds, such as hypervalent iodo-azide derivatives, by elucidating the pathways for radical generation and subsequent reactions. chemrxiv.org

Theoretical Modeling of Isotope Effects and Spectroscopic Phenomena

The application of absolute rate theory, also known as transition state theory (TST), has been fundamental in modeling the reaction kinetics of systems involving this compound (DI). This theoretical framework allows for the calculation of kinetic isotope effects (KIEs), which are crucial for elucidating reaction mechanisms.

In the context of the hydrogen-iodine reaction, experimental results for the D₂ + I₂ reaction have been fitted to absolute rate theory, incorporating tunneling effects through unsymmetrical Eckart barriers. aip.org This approach helps to determine permissible ranges for tunneling factors and the vibrational frequencies of the linear ID₂ complex. aip.org Theoretical calculations have been performed to compare the reaction rates of hydrogen iodide (HI) and this compound with methyl iodide. aip.org These studies found that HI reacts approximately 1.4 times faster than DI, a result that can be rationalized using Eyring's theory of absolute reaction rates and a simplified model. aip.org

The temperature dependence of KIEs provides further mechanistic insights. For the reactions I + H₂ and I + D₂, the kinetic isotope effects have been expressed as a function of temperature. dntb.gov.ua For instance, the ratio of rate constants (kH/kD) for the reaction of atomic iodine with molecular hydrogen and deuterium has been determined over a range of temperatures. aip.org

Computational methods based on TST are also used to calculate KIEs for various reactions, including bimolecular nucleophilic substitution (Sɴ2) reactions. mdpi.com While Sɴ2 reactions often exhibit slightly inverse deuterium KIEs (kH/kD < 1) at room temperature, the precise value is influenced by rotational and vibrational contributions, which have different dependencies on temperature. mdpi.com For the iodide exchange reaction of CH₃I with I⁻, theoretical calculations of the deuterium isotope effect have been performed by evaluating the normal vibrational frequencies of the reactant and the transition state. cdnsciencepub.com These calculations highlight the sensitivity of the KIE to the force constants used in the model of the transition state. cdnsciencepub.com

Table 1: Calculated Kinetic Isotope Effects (kH/kD) for the Iodide Exchange Reaction at 298.2 K cdnsciencepub.com

Force Constant fcI (mdyn/Å)Force Constant f12 (mdyn/Å)Force Constant fHCH (mdynÅ)Calculated kH/kD
1.50.20.2051.0541
2.00.20.2501.0899
1.50.30.2501.0867
1.50.50.2501.0806
1.51.00.2501.0674
1.51.50.2501.0567
Note: This table is based on data presented in the Canadian Journal of Chemistry. cdnsciencepub.com

Theoretical calculations are a powerful tool for predicting and interpreting the spectroscopic properties of this compound. These computational approaches can determine various parameters, including rotational constants, vibrational frequencies, and absorption characteristics, which are essential for understanding the molecule's behavior and for guiding experimental studies. researchgate.netresearchgate.net

The photodissociation of this compound has been a subject of both experimental and theoretical investigation. When DI is photodissociated, two primary channels are observed, leading to the formation of a deuterium atom and an iodine atom in either its ground electronic state (I(²P₃/₂)) or its spin-orbit excited state (I*(²P₁/₂)). rsc.orgstanford.edu The energy difference between these two iodine states is approximately 0.94 eV. rsc.orgstanford.edu Theoretical calculations, including wave packet simulations, are used to model the dissociation dynamics on the various excited potential energy surfaces. rsc.orgrsc.org

One area of interest is "photon catalysis," where a strong, non-resonant laser field can influence the outcome of a photodissociation reaction. stanford.edursc.org Theoretical models confirm that the mechanism for this phenomenon in DI photodissociation is the dynamic Stark shifting of the potential energy surfaces, rather than the alignment of the reagent molecules by the electric field. stanford.edursc.org These calculations often require knowledge of the polarizabilities of the different electronic states involved, which can also be computed theoretically. rsc.orgrsc.org

Table 2: Theoretically Computed Spectroscopic Properties of the Ground and Excited States of HI rsc.org

StateExcitation Energy (eV)Dipole Moment (au)Isotropic Polarizability (au)Anisotropic Polarizability (au)
¹Σ₀⁺0.000.18219435.0172.791
³Π5.19810.27752654.03453.911
¹Π5.70640.23232866.22577.184
Note: These values were computed for a bond distance of 3.04 bohr using equation-of-motion coupled-cluster singles and doubles (EOM-CCSD). While for HI, they provide a basis for understanding the electronic structure relevant to DI. rsc.org

Furthermore, high-resolution spectroscopic studies rely on accurate theoretical predictions. For instance, the rotational spectra of deuterated water isotopologues have been successfully analyzed with the crucial aid of quantum-chemical predictions of rotational and centrifugal-distortion constants. researchgate.net Similar theoretical support is invaluable for the study of DI, where a direct summation over calculated energy levels can be used to determine thermodynamic functions. nist.gov

Thermochemical calculations for iodine-containing species, including this compound, present unique challenges due to the large number of electrons and the significant influence of relativistic effects. osti.gov Spin-orbit coupling (SOC), in particular, is a critical component that must be considered for accurate theoretical predictions. osti.govresearchgate.net

Modern computational approaches, such as the Feller-Peterson-Dixon (FPD) composite methods, are employed to determine accurate heats of formation. researchgate.net These methods have revealed that for iodine-containing molecules, the convergence of the components of the thermochemical calculations is slower compared to species with only first-row elements, necessitating higher computational expense. researchgate.net It has been found that neglecting molecular spin-orbit effects can lead to significant inaccuracies in previously reported theoretical determinations. researchgate.net

The importance of SOC is evident in the study of various iodine species. For instance, in complexes of an iodine atom with a ligand, the I ²P₃/₂ state splits into two states, while the ²P₁/₂ state remains as a single state, a pattern that is well-described by calculations that explicitly include SOC. osti.gov The magnitude of this splitting is directly correlated with the strength of the intermolecular interaction. osti.gov

High-level ab initio calculations, such as coupled-cluster theory with single, double, and non-iterative triple substitutions (CCSD(T)), are often used to calculate the energetics of these systems. rsc.orgresearchgate.net These calculations are typically performed at a scalar relativistic level and then corrected for spin-orbit coupling, often using data from density functional theory (DFT) or multiconfigurational methods like CASPT2/RASSI. rsc.orgresearchgate.net This approach has been used to determine the heats of formation for a variety of iodine oxides and other related species. rsc.orgresearchgate.net

In the context of reaction dynamics, SOC is also crucial. For example, in the reaction of an iodine atom with water clusters, including SOC corrections has a significant impact on the calculated relative energies of the reactants, transition state, and products. mdpi.com The spin-orbit coupling contribution to the total atomization energy of iodine-containing molecules can be substantial, on the order of several kJ/mol. osti.gov

Table 3: Second-Order Molecular Spin-Orbit Contribution to Total Atomization Energies (kJ/mol) osti.gov

MethodRMS Average Contribution
SCF5.62
CCSD8.36
CCSD(T)8.19
Note: This table illustrates the magnitude of the spin-orbit contribution at different levels of theory for a set of bromine and iodine-containing species. osti.gov

Advanced Research Applications of Deuterium Iodide and Deuterium Labeling

Deuterium (B1214612) Labeling in Mechanistic Organic and Inorganic Chemistry

The substitution of hydrogen with deuterium is a cornerstone technique for investigating the step-by-step sequence of bond-breaking and bond-forming events that constitute a reaction mechanism.

Elucidation of Complex Organic Reaction Pathways and Stereochemistry

Deuterium labeling is instrumental in deciphering intricate reaction pathways and determining the three-dimensional arrangement of atoms (stereochemistry). By strategically placing deuterium atoms in a reacting molecule, chemists can track the fate of specific hydrogen atoms, providing clear evidence for proposed mechanistic steps. slideshare.net The primary kinetic isotope effect (KIE), expressed as the ratio of the rate constant of the light (kH) to the heavy (kD) isotope (kH/kH), is a key diagnostic tool. wikipedia.orglibretexts.org A significant kH/kD value (typically > 2) indicates that the C-H bond is broken in the rate-determining step of the reaction. princeton.edulibretexts.org

For instance, the E2 (bimolecular elimination) reaction mechanism is supported by a substantial deuterium isotope effect. When the hydrogen atom being removed by the base is replaced by deuterium, the reaction rate slows considerably, confirming that C-H bond cleavage is part of the slow, rate-limiting step. libretexts.org

In the field of carbohydrate chemistry, mechanistic studies of glycosylation reactions—fundamental for synthesizing complex oligosaccharides—have utilized deuterium labeling. For example, in gold(I)-catalyzed 2-deoxy-β-glycosylation reactions, deuterium-labeling experiments were crucial in confirming the proposed mechanism, which involves the migration of an adjacent alkyl/arylthio group. acs.org Similarly, in studies of β-mannosides formation from mannosyl iodides, α-deuterium kinetic isotope effects helped to characterize the transition-state structures, suggesting they possess significant oxacarbenium ion character.

Deuterium labeling is also a powerful technique for determining the stereochemical course of enzyme-catalyzed reactions. nih.gov By running reactions in deuterated solvents like D₂O or using deuterated substrates, researchers can pinpoint which face of a molecule is attacked and the stereochemistry of proton (or deuteron) addition. marquette.edu This has been applied to understand the enantioselectivity of Old Yellow Enzyme (OYE)-mediated reductions, helping to build models that predict the stereochemical outcome for new substrates.

Investigation of Molecular Interactions and Transformations

Understanding how molecules interact and transform is fundamental to chemistry. Deuterium labeling provides a nuanced view of these processes at the molecular level. synmr.in

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique that monitors the exchange of labile protein backbone amide hydrogens with deuterium from a solvent (like D₂O). The rate of this exchange provides information on the solvent accessibility and hydrogen bonding network of different parts of a protein. thermofisher.comacib.at When a protein binds to a ligand (such as another protein, a small molecule, or DNA), the regions involved in the interaction are often protected from the solvent, leading to a reduced rate of deuterium exchange. nih.govnih.gov By comparing the deuterium uptake of a protein in its free and bound states, researchers can map binding interfaces, identify allosteric conformational changes, and study protein dynamics. bohrium.com This method is advantageous as it can be applied to large protein complexes without a size limitation. thermofisher.com

NMR spectroscopy also leverages deuterium labeling to study molecular interactions. uni-bayreuth.de The use of deuterated solvents is standard in ¹H NMR to avoid overwhelming signals from the solvent itself. synmr.instudymind.co.uk Furthermore, selectively deuterating parts of a macromolecule simplifies complex spectra and allows researchers to focus on specific regions of interest. Isotope labeling in NMR is crucial for determining the structures of protein-ligand complexes and for screening potential drug candidates. uni-bayreuth.de For example, the synthesis of asymmetrically deuterium-labeled sialyl N-glycans allowed researchers to probe their recognition by the H1N1 neuraminidase enzyme, revealing differences in how the enzyme recognizes sialic acid on different branches of the glycan. nih.gov

Stable Isotopic Tracers in Chemical Biology and Biochemistry

As a stable, non-radioactive isotope, deuterium is an ideal tracer for tracking molecules through complex biological systems. wikipedia.orgosti.gov By introducing deuterated compounds into cells or organisms and following their journey using techniques like mass spectrometry, researchers can map metabolic pathways and understand the flow of molecules (flux) through these networks. researchgate.netspringernature.com

Stable Isotope Resolved Metabolomics (SIRM) is an approach that uses substrates labeled with stable isotopes, such as ¹³C or deuterium, to trace metabolic transformations in cells, tissues, and even whole organisms. nih.gov This technique provides unparalleled insights into the wiring of metabolic networks. researchgate.netspringernature.com For example, administering deuterated compounds and analyzing the labeling patterns in downstream metabolites allows for the unambiguous tracking of atoms, helping to discover novel metabolic pathways and understand how metabolism is altered in diseases like cancer. acs.orgtandfonline.com

Deuterium labeling is also used to differentiate between endogenous and exogenous compounds in pharmacokinetic studies. For instance, deuterated glycosaminoglycans (GAGs) like heparin have been prepared to study their metabolism, allowing them to be distinguished from the GAGs naturally present in the body. nih.gov This approach is critical in drug development for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of new therapeutic agents. acs.org Deuterium labeling can also be used to trace the biodegradation of materials, such as tracking the incorporation of deuterium from labeled microplastics into the biomass of microbial cells using Raman microspectroscopy, providing direct evidence of the degradation process. nih.gov

Applications in Materials Science and Engineering

The kinetic isotope effect associated with deuterium is increasingly being exploited to design and understand functional materials with enhanced properties and longevity.

Deuterium Substitution for Enhanced Material Stability (e.g., Organic-Inorganic Hybrid Perovskite Solar Cells)

Replacing hydrogen with deuterium at specific, reactive sites within a material can significantly enhance its stability and operational lifetime. This "deuterium effect" stems from the greater strength of the C-D bond compared to the C-H bond, which increases the activation energy required for bond cleavage, thereby slowing down degradation reactions. acs.org

A prominent example is in the field of organic-inorganic hybrid perovskite solar cells (PSCs). A key degradation pathway in these materials involves the reaction of hydrogens located in the amino group of the organic cations (like formamidinium or methylammonium) with halide ions. oup.comresearchgate.net By substituting these labile hydrogens with deuterium, researchers have demonstrated a significant retardation of the degradation kinetics. oup.com The slower motion of deuterium impedes the formation of detrimental hydrogen halides. researchgate.net Computational studies show that deuteration lowers the zero-point energy of the organic cation and increases the energy required for vacancy formation, which in turn slows down oxidation processes. oup.com This isotopic substitution enhances the thermal stability and extends the charge carrier lifetime of the perovskite material without negatively impacting its fundamental electronic structure, leading to more durable and efficient solar cells. researchgate.net

A similar strategy has been successfully applied to Organic Light-Emitting Diodes (OLEDs). Replacing labile C-H bonds with stronger C-D bonds in the host materials of OLEDs has been shown to increase device lifetimes significantly, in some cases by a factor of five or more, without sacrificing efficiency. rsc.orgrsc.org This improvement is attributed to the suppression of degradation pathways that involve the cleavage of these C-H bonds during device operation. isotope.comacs.org The effect is particularly beneficial for improving the stability of blue OLED emitters, which have historically been a challenge. isotope.com

Deuterium Labeling for Understanding Degradation Mechanisms in Functional Materials

Beyond simply enhancing stability, deuterium labeling is a powerful analytical tool for investigating the precise mechanisms by which materials degrade. By selectively deuterating different parts of a molecule or material, scientists can identify the specific bonds that are breaking and the chemical reactions that are occurring during degradation. resolvemass.ca

In OLED research, the hydrogen/deuterium primary kinetic isotope effect has been used as a mechanistic probe. rsc.orgresearchgate.net By observing a significant increase in lifetime upon deuteration of specific molecular sites, researchers can confirm that the cleavage of C-H bonds at those sites is a critical step in the degradation process. rsc.org For example, studies on blue OLEDs used laser desorption/ionization mass spectrometry to analyze UV-degraded films containing deuterated and non-deuterated materials. acs.orgresearchgate.net They identified that adducts formed between host and transport materials were a source of degradation and that deuteration suppressed the formation of these quencher species, thereby improving the device lifetime. acs.org

This approach is also applied to the study of polymers. Deuterium-labeled polymers are essential for small-angle neutron scattering (SANS) experiments, which provide information on polymer morphology. azimuth-corp.com In the context of degradation, deuteration helps to understand processes like hydrogenolysis in polyolefins over heterogeneous catalysts. nsf.gov By studying the isotope exchange and associated chain degradation, researchers can identify the conditions that lead to material breakdown. nsf.gov Furthermore, techniques like infrared nanospectroscopy combined with deuterium labeling can be used to quantitatively analyze the phase behavior and degradation of complex polymer blends at the nanoscale. rsc.org

Deuterium Iodide in Astrochemistry and Interstellar Medium Studies

In the study of the interstellar medium (ISM), deuterium exchange reactions are fundamental to understanding the chemical evolution of cold, dense molecular clouds. sfb956.de These reactions, where a deuterium atom replaces a hydrogen atom in a molecule, lead to an enrichment of deuterated molecules far exceeding the cosmic deuterium-to-hydrogen (D/H) abundance ratio of approximately 1.5 x 10⁻⁵. qub.ac.uk This phenomenon, known as deuterium fractionation, is a key indicator of the physical and chemical conditions, as well as the thermal history, of these regions. uni-heidelberg.de

Astrochemical models rely on extensive databases of chemical reactions to simulate the complex chemistry of the ISM. These models incorporate thousands of reactions involving hundreds of atomic and molecular species. uni-heidelberg.de Deuterium exchange reactions are a critical component of these models. The primary drivers of deuteration in cold clouds are ion-molecule reactions. nasa.govastrochem.org At the low temperatures characteristic of these environments (below 50 K), exothermic ion-molecule reactions can proceed efficiently, while reactions between most neutral species are significantly slower. nasa.govastrochem.org

Key initial reactions involve the deuteration of primary ions like H₃⁺, CH₃⁺, and C₂H₂⁺ through collisions with hydrogen deuteride (B1239839) (HD), the main reservoir of deuterium. sfb956.deuni-koeln.de For example, the reaction H₃⁺ + HD ⇌ H₂D⁺ + H₂ is exothermic, leading to a high abundance of H₂D⁺ at low temperatures. researchgate.net This H₂D⁺ ion then acts as a crucial deuterating agent, transferring its deuterium atom to other molecules in subsequent reactions. researchgate.net Similarly, reactions involving CH₂D⁺ and C₂HD⁺ become important drivers of deuteration at slightly warmer temperatures (T ≥ 20–30 K). aanda.orgastrobiology.com

Neutral-neutral reactions can also contribute to deuteration, though they are often initiated by the products of ion-molecule reactions. aanda.org The study of these exchange reactions, and their inclusion in astrochemical databases, is essential for accurately modeling the observed abundances of deuterated molecules and for using them as diagnostic tools for the conditions in star-forming regions. uni-heidelberg.de

The deuterium-to-hydrogen (D/H) ratio is a powerful tracer for understanding the origin and evolution of matter in the universe. Deuterium was primarily produced during Big Bang Nucleosynthesis, with a predicted primordial abundance relative to hydrogen of about 2.5 x 10⁻⁵. aanda.org The D/H ratio observed in different astrophysical environments provides clues about the processes that have occurred since the Big Bang.

In the local interstellar medium (ISM), the observed D/H ratio is about 90% of the primordial value. arxiv.org This indicates that only a small fraction of the interstellar gas has been processed through stars, which are known to destroy deuterium. arxiv.org Therefore, the D/H ratio can be used to trace the degree of stellar processing a parcel of gas has undergone.

Within the solar system, the D/H ratio varies significantly among different bodies, reflecting their formation location and subsequent evolution. esa.int For instance, the D/H ratio in Earth's oceans is about 1.56 x 10⁻⁴. esa.int Measurements of the D/H ratio in comets, which are thought to be remnants of the early solar system, show a range of values. aanda.org Some comets have D/H ratios similar to Earth's oceans, suggesting they could have been a source of Earth's water, while others have significantly higher ratios. aanda.orgesa.int

The D/H ratio in the atmospheres of giant planets like Uranus and Neptune is also enriched compared to the protosolar value, which is believed to be around 2.1 x 10⁻⁵. aanda.orgaanda.org This enrichment is thought to be due to the incorporation of deuterium-rich ices during their formation. aanda.org By studying these isotopic ratios, astronomers can test models of solar system formation and the delivery of water and other volatile compounds to the terrestrial planets. royalsocietypublishing.org The D/H ratio is, therefore, a fundamental tool in astrochemistry for tracing the history of matter from the early universe to the formation of planetary systems. uni-heidelberg.de

In the frigid depths of cold interstellar clouds, where temperatures plummet to below 30 K, the formation of deuterated molecules is significantly enhanced. aanda.orgastrobiology.com This phenomenon, known as deuterium fractionation, is driven by the small zero-point energy differences between hydrogenated and deuterated species, which makes deuterium exchange reactions exothermic at low temperatures. nasa.govuni-koeln.de

The primary mechanism for deuterium fractionation in these cold environments is gas-phase ion-molecule reactions. astrochem.org At temperatures below 20 K, the key reaction is the transfer of a deuteron (B1233211) from HD to H₃⁺, forming H₂D⁺. aanda.orgastrobiology.com The back reaction is suppressed by a small energy barrier, leading to a high abundance of H₂D⁺. researchgate.net This ion then becomes a primary agent for deuterating other molecules through subsequent reactions. researchgate.net

As temperatures rise slightly, to between 20 and 30 K, reactions involving CH₂D⁺ and C₂HD⁺ become the dominant pathways for gas-phase deuteration. aanda.orgastrobiology.com The freeze-out of heavy molecules like CO onto dust grains in these cold, dense regions further enhances deuterium fractionation by removing major destruction partners of the deuterated ions from the gas phase. researchgate.netaanda.org

In addition to gas-phase reactions, the surfaces of icy dust grains also play a crucial role in the formation of deuterated molecules. aanda.org Atoms and molecules from the gas phase can accrete onto these grains, where surface reactions can lead to the formation of more complex, saturated molecules. Hydrogen and deuterium atom addition reactions on grain surfaces are thought to be important for the formation of deuterated species like methanol (B129727) (CH₂DOH, CH₃OD) and water (HDO, D₂O). aanda.orgaanda.org The subsequent evaporation of these icy mantles in warmer regions around protostars releases these deuterated molecules back into the gas phase, where they can be observed. aanda.org The high levels of deuteration observed in some molecules, including doubly and triply deuterated species, can only be explained by these low-temperature formation pathways. qub.ac.ukuni-koeln.de

Isotopic Ratios (D/H) as Astrophysical Tracers for Cosmological Origins

Utilization of Deuterated Solvents in Advanced Chemical Characterization Techniques

Deuterated solvents are indispensable in Nuclear Magnetic Resonance (NMR) spectroscopy, a premier technique for elucidating the molecular structure of organic compounds. tutorchase.commerckmillipore.comazolifesciences.com The primary reason for their use is to avoid interference from the solvent's own proton (¹H) signals, which would otherwise overwhelm the signals from the sample being analyzed due to the much higher concentration of the solvent. tutorchase.comresearchgate.netsimsonpharma.com

Deuterium (²H), being an isotope of hydrogen with a different magnetic moment, resonates at a frequency far removed from that of protons. tutorchase.comresearchgate.net This means that in a ¹H NMR spectrum, the deuterated solvent is essentially "invisible," allowing for a clear and unobstructed view of the signals from the analyte. synmr.instudymind.co.uk This leads to significantly improved sensitivity and resolution, resulting in higher-quality spectra that are easier to interpret. neofroxx.com

Beyond simply avoiding signal overlap, deuterated solvents serve another crucial function in modern NMR spectrometers. The deuterium signal from the solvent is used for the field-frequency lock system. researchgate.nethwb.gov.in This system continuously monitors the deuterium resonance frequency and adjusts the magnetic field strength to compensate for any drifts, ensuring the stability of the magnetic field throughout the experiment. researchgate.netsimsonpharma.com This lock is vital for long-duration experiments and for obtaining accurate and reproducible chemical shift measurements. tcichemicals.com

While this compound (DI) itself is a gas at room temperature and not a common NMR solvent, the principle of using deuterated compounds is fundamental to the field. sigmaaldrich.com A wide array of deuterated solvents, such as chloroform-d (B32938) (CDCl₃), deuterium oxide (D₂O), and acetone-d₆, are routinely used. simsonpharma.comhwb.gov.in The choice of solvent depends on the solubility of the analyte and its chemical properties. neofroxx.com For the most accurate results, it is recommended to use dilute solutions and high-purity deuterated solvents with very low residual water content, as water can also introduce interfering signals. neofroxx.comnih.gov

Table 2: Common Deuterated Solvents in NMR and Their Purpose

Deuterated SolventChemical FormulaPrimary Use
Chloroform-dCDCl₃General purpose solvent for many organic compounds. simsonpharma.com
Deuterium OxideD₂OFor water-soluble samples, such as biological molecules. simsonpharma.com
Acetone-d₆(CD₃)₂COApolar aprotic solvent. hwb.gov.in
Dimethyl sulfoxide-d₆(CD₃)₂SOPolar aprotic solvent, good for dissolving a wide range of compounds. hwb.gov.in
Benzene-d₆C₆D₆Aromatic solvent, can induce shifts in the analyte's spectrum. hwb.gov.in
Methanol-d₄CD₃ODPolar protic solvent. simsonpharma.com

Applications in Mass Spectrometry (MS) for Quantitative Analysis and Drug Metabolism Studies

Deuterium-labeled compounds, including this compound, are invaluable tools in mass spectrometry (MS) for quantitative analysis and drug metabolism studies. The use of stable isotope-labeled (SIL) internal standards is a cornerstone of quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). scispace.com These standards, where one or more atoms are replaced by a stable isotope like deuterium, are chemically almost identical to the analyte of interest. This similarity allows them to mimic the analyte during sample preparation, chromatography, and ionization, thus correcting for variability and matrix effects. acanthusresearch.com

In quantitative analysis, a known amount of the deuterated standard is added to a biological sample before processing. The ratio of the MS signal of the analyte to the signal of the deuterated internal standard is used to determine the concentration of the analyte. mdpi.com This isotope dilution method provides high accuracy and precision. mdpi.com For instance, a triply deuterated SIL internal standard was successfully used for the quantification of the anticancer agent ES-285, where a robust mass transition could be monitored. scispace.com Similarly, the development of a deuterated standard for armodafinil (B1684309) via a hydrogen-deuterium exchange reaction enabled its successful quantitative analysis by LC-MS. nih.gov While deuterium labeling is cost-effective, care must be taken as it can sometimes lead to chromatographic separation from the non-labeled compound, which is not ideal for an internal standard. scispace.commdpi.com

Deuterium labeling is also instrumental in drug metabolism and pharmacokinetic (DMPK) research. symeres.com By administering a deuterated drug, researchers can readily distinguish drug-related metabolites from endogenous molecules in complex biological matrices using MS. nih.gov The characteristic mass shift introduced by the deuterium atoms allows for easy identification of metabolic products. acs.org For example, deuterated tempol (B1682022) was used to profile its metabolites in mouse urine, leading to the identification of several new metabolic products. nih.gov In another study, deuterated acetaminophen (B1664979) was used to identify novel metabolites related to its toxicity. nih.gov This approach facilitates the elucidation of metabolic pathways and helps in understanding the mechanisms of drug action and toxicity. symeres.comnih.govacs.org

Table 1: Applications of Deuterium Labeling in Mass Spectrometry

Application Area Technique Key Advantage Example Compound(s)
Quantitative Analysis LC-MS with SIL Internal Standards High accuracy and precision, corrects for matrix effects Armodafinil, ES-285
Drug Metabolism (DMPK) LC-MS Distinguishes drug metabolites from endogenous molecules Tempol, Acetaminophen

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Spatiotemporal Analysis of Water Penetration

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) combined with deuterium labeling, typically using deuterium oxide (D₂O) as a tracer, is a powerful technique for the spatiotemporal analysis of water penetration into various materials and biological systems. researchgate.netnih.goviaea.org ToF-SIMS provides high-resolution chemical imaging, allowing for the precise localization of deuterium within a sample. nih.gov

This method has been effectively used to investigate moisture-induced failures in electronic packages. In one study, deuterium oxide was used as a tracer to identify moisture ingress paths in land grid array (LGA) packages that failed after reliability testing. researchgate.netresearchgate.net By exposing the packages to a D₂O-rich environment and subsequently analyzing cross-sections with ToF-SIMS, researchers were able to detect a distinct deuterium signal at the via-resin interface of the failed packages, indicating that this was the primary route of moisture penetration. researchgate.netresearchgate.net

The technique has also been applied to study oxidation and hydrogen penetration in metals. The depth profiling of deuterium in nickel-base alloys oxidized in a simulated primary medium containing D₂O was performed using ToF-SIMS. iaea.org This allowed for the demonstration of deuterium presence within the oxide layer and the calculation of the hydrogen penetration coefficient. iaea.org

In the biological sciences, cryo-ToF-SIMS has been utilized to visualize the lateral transport of water in plants. By feeding soybean plants with deuterium-labeled water, researchers could track the movement of deuterium from the xylem to surrounding tissues like the phloem and cortex at a cellular level. nih.gov The high resolution of ToF-SIMS imaging made it possible to observe the dynamics of water distribution over time. nih.gov Similarly, the technique has been used to study the interactions between gases, water, and membranes by purging them with ¹³CO₂ and D₂O, providing insights into molecular distribution at the microscale. nih.gov

Table 2: ToF-SIMS Analysis of Water Penetration with D₂O Tracing

Sample Type Research Focus Key Finding
Land Grid Array (LGA) Packages Moisture-induced failure analysis Identified via-resin interface as the primary moisture penetration path. researchgate.netresearchgate.net
Nickel-Base Alloys Oxidation and hydrogen penetration Confirmed deuterium presence in the oxide layer and quantified penetration. iaea.org
Soybean Stems Plant water transport Visualized the lateral movement of water from xylem to other tissues. nih.gov
PEEK-ionene Membrane Gas and water interactions Investigated the distribution of D₂O within the membrane structure. nih.gov

Development of Deuterium-Labeled Reagents for Specialized Synthetic Chemistry

Deuterated Methylating Agents and Their Applications

The development of specialized deuterated methylating agents is crucial for introducing trideuteriomethyl (-CD₃) groups into molecules, a modification that can significantly enhance the metabolic stability and pharmacokinetic properties of drugs. nih.gov While traditional reagents like deuterated iodomethane (B122720) (CD₃I) are used, there is a drive to develop more selective and robust agents. acs.orgacs.org

One such advanced reagent is 5-(methyl-d₃)-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate (B1224126) (DMTT), which was designed as a biomimetic of S-adenosylmethionine (SAM). nih.govnju.edu.cn DMTT has demonstrated excellent selectivity for the d₃-methylation of various nucleophiles, including those in complex molecules and pharmaceuticals, under mild conditions. nih.govnju.edu.cn It has been successfully used to synthesize a range of d₃-methylated organic molecules with high levels of deuterium incorporation. nih.govnju.edu.cn

Another recent development is the use of dₙ-alkyl phosphonium (B103445) iodide salts as radical dₙ-alkylating reagents. chinesechemsoc.org These reagents can be synthesized to contain varying numbers of deuterium atoms (n = 1, 2, 3, 5) and are effective for the deuteration of N-heterocycles under photoinduced conditions without the need for metal catalysts. chinesechemsoc.org This method provides high deuterium content and excellent regioselectivity. chinesechemsoc.org Similarly, deuterated-alkylation reagents based on sulfonium (B1226848) salts have been developed. These can act as either cation or radical sources, enabling the regioselective introduction of deuterium-incorporated alkyl groups into various compounds. chemrxiv.orgoup.com

The synthesis of important deuterated intermediates, such as deuterated methylamine (B109427) and dimethylamine, has also been a focus. A method using TsOCD₃ as the deuterated methylation reagent has been developed to produce these building blocks with high yields, facilitating the synthesis of deuterated drugs. researchgate.net

Table 3: Examples of Deuterated Methylating Agents

Reagent Name Reagent Type Key Features
Iodomethane-d₃ (CD₃I) Traditional Alkylating Agent Commonly used, but can be highly toxic. acs.org
5-(methyl-d₃)-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate (DMTT) Biomimetic Methylating Agent High selectivity, high deuterium incorporation, mild conditions. nih.govnju.edu.cn
dₙ-Alkyl Phosphonium Iodide Salts Radical Alkylating Agent Tunable deuterium content, metal-free, high regioselectivity. chinesechemsoc.org
Deuterated Alkyl Sulfonium Salts Cationic/Radical Alkylating Agent Versatile for nucleophilic and radical alkylation. chemrxiv.orgoup.com

Radical Deuterating Reagents for High Deuterium Content and Regioselectivity

Radical deuteration methods have emerged as a powerful strategy for the selective incorporation of deuterium into organic molecules, often under mild conditions and with high functional group tolerance. nju.edu.cn These methods are particularly valuable for achieving high deuterium content and regioselectivity, which can be challenging with other approaches. chinesechemsoc.org

A significant advancement in this area is the use of D₂O as an inexpensive and environmentally benign deuterium source. nih.govacs.org One such method involves the deuteration of alkyl iodides using triethylborane (B153662) (Et₃B) as an initiator and a thiol, like dodecanethiol, as a catalyst. nih.govacs.org This system facilitates a radical chain reaction where the thiol transfers a deuterium atom from D₂O to the alkyl radical, resulting in monodeuterated products with high yields and excellent deuterium incorporation (often >90%). nih.govacs.org This approach is compatible with a wide range of functional groups. acs.org

Another strategy employs methyl thioglycolate in combination with D₂O for the site-selective monodeuteration of amides. d-nb.info This metal-free method utilizes an N-allylsulfonyl group to generate a remote C-radical via an intramolecular hydrogen atom transfer (HAT). The subsequent radical is then quenched by the deuterated methyl thioglycolate. d-nb.info This allows for the highly regioselective deuteration of unactivated C(sp³)-H bonds, including those in complex molecules like natural product derivatives and drugs. d-nb.info

Photoredox catalysis offers another avenue for radical deuteration. A visible light-mediated approach has been developed for the H/D exchange at formyl groups of aldehydes using D₂O. nih.gov This method proceeds via a neutral acyl radical intermediate and is effective for both aromatic and aliphatic aldehydes, providing high levels of deuterium incorporation. nih.gov The development of radical deuteration continues to provide versatile tools for synthetic chemists, enabling the precise and efficient labeling of complex organic molecules. nju.edu.cn

Table 4: Radical Deuterating Reagents and Methods

Reagent/System Deuterium Source Key Features
Triethylborane / Dodecanethiol D₂O Mild, environmentally benign, high deuterium incorporation for alkyl iodides. nih.govacs.org
Methyl Thioglycolate / N-allylsulfonyl group D₂O Remote site-selective monodeuteration of amides, metal-free. d-nb.info
Photoredox Catalyst D₂O H/D exchange at formyl groups of aldehydes, visible light-mediated. nih.gov
Tributyltin deuteride LiAlD₄ (for synthesis) Classic radical deuterating agent, though toxic.
Tris(trimethylsilyl)silane deuteride LiAlD₄ (for synthesis) Less toxic alternative to tin deuterides.

Q & A

Q. How do isotopic effects (D vs. H) influence DI reactivity in halogen exchange reactions?

  • Methodology : Conduct comparative studies with HI and DI in reactions such as: DI + R-Li → D-Li + RI\text{DI + R-Li → D-Li + RI} Monitor kinetics via ¹H/²H NMR to track deuterium transfer efficiency. Studies show DI exhibits slower reaction rates (by \sim30%) due to higher bond strength (D-I vs. H-I) .

  • Key Finding :

    ReactionRate Constant (k, s⁻¹)
    HI + CH₃Li2.5 × 10⁻³
    DI + CH₃Li1.7 × 10⁻³

Q. What strategies address contradictions in DI equilibrium constants reported across studies?

  • Methodology :
    • Validate experimental setups (e.g., confirm absence of side reactions with iodine or D₂).
    • Recalculate equilibrium constants using updated partition functions and free-energy data from modern computational tools .
  • Example : Early studies assumed ideal gas behavior; corrections for non-ideality reduce discrepancies by \sim8% .

Methodological Guidelines

Q. How should DI be handled to minimize isotopic exchange and degradation in storage?

  • Protocol : Store DI in flame-sealed ampules under inert gas. Avoid exposure to moisture or light. Purity checks via gas chromatography every 3–6 months are recommended .

Q. What computational approaches optimize DI reaction pathways for mechanistic studies?

  • Tools : Use software like Gaussian or ORCA for:
    • Calculating potential energy surfaces (PES) for DI dissociation.
    • Simulating isotopic effects using path-integral molecular dynamics (PIMD) .

Research Gaps and Future Directions

  • Unresolved Issue : The role of solvent polarity in DI-mediated reactions remains poorly quantified.
  • Proposed Study : Systematic solvent screening (e.g., hexane vs. DMSO) paired with infrared spectroscopy to track solvent-DI interactions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.